6-Hydroxy-8-mercaptopurine 6-Hydroxy-8-mercaptopurine
Brand Name: Vulcanchem
CAS No.: 6305-94-8
VCID: VC2901279
InChI: InChI=1S/C5H4N4OS/c10-4-2-3(6-1-7-4)9-5(11)8-2/h1H,(H3,6,7,8,9,10,11)
SMILES: C1=NC2=C(C(=O)N1)NC(=S)N2
Molecular Formula: C5H4N4OS
Molecular Weight: 168.18 g/mol

6-Hydroxy-8-mercaptopurine

CAS No.: 6305-94-8

Cat. No.: VC2901279

Molecular Formula: C5H4N4OS

Molecular Weight: 168.18 g/mol

* For research use only. Not for human or veterinary use.

6-Hydroxy-8-mercaptopurine - 6305-94-8

Specification

CAS No. 6305-94-8
Molecular Formula C5H4N4OS
Molecular Weight 168.18 g/mol
IUPAC Name 8-sulfanylidene-7,9-dihydro-1H-purin-6-one
Standard InChI InChI=1S/C5H4N4OS/c10-4-2-3(6-1-7-4)9-5(11)8-2/h1H,(H3,6,7,8,9,10,11)
Standard InChI Key BGSBOXCITZLNQI-UHFFFAOYSA-N
SMILES C1=NC2=C(C(=O)N1)NC(=S)N2
Canonical SMILES C1=NC2=C(C(=O)N1)NC(=S)N2

Introduction

Chemical Classification and Properties

6-Hydroxy-8-mercaptopurine belongs to the purine derivative class of compounds, characterized by modifications to the basic purine structure that significantly alter biological activity. The most extensively documented related compound is 2-amino-6-hydroxy-8-mercaptopurine (CAS 28128-40-7), which possesses an additional amino group at position 2 .

PropertyValue
Molecular FormulaC5H5N5OS (for 2-amino derivative)
Molecular Weight183.19 g/mol (for 2-amino derivative)
Physical FormFine Crystalline Powder
ColorYellow
Melting Point300°C
Estimated Density1.548
Estimated Refractive Index1.6000

These properties suggest that 6-Hydroxy-8-mercaptopurine likely shares similar physical characteristics, though the absence of the amino group would reduce the molecular weight and potentially alter solubility and other pharmacological properties .

Related Compounds and Nomenclature

Key Synonyms and Derivatives

The research literature reveals several important related compounds that share structural elements with 6-Hydroxy-8-mercaptopurine:

CompoundRelationship to 6-Hydroxy-8-mercaptopurine
2-Amino-6-hydroxy-8-mercaptopurineContains additional NH₂ group at position 2
8-ThioguanineCommon synonym for 2-amino-6-hydroxy-8-mercaptopurine
8-MercaptoguanineAlternative name for the amino derivative
6-MercaptopurineLacks hydroxyl group at position 6, primary clinical agent
6-Methylmercapto-8-hydroxypurineMetabolite with different positioning of functional groups

The existence of multiple closely related derivatives indicates the pharmacological significance of these modified purine structures, particularly in cancer treatment and immunomodulation .

Metabolic Relationships

Pathway Position

The therapeutic compound 6-mercaptopurine (6-MP) undergoes extensive metabolism in the body, with several identified metabolites. One notable metabolite discovered in research is 6-methylmercapto-8-hydroxypurine, which represents a structural rearrangement compared to our target compound .

Researchers have detected 6-methylmercapto-8-hydroxypurine in high concentrations in plasma during high-dose 6-mercaptopurine infusions (1300 mg/m² in 24 hours), suggesting important metabolic relationships between these structurally similar compounds .

Metabolic Transformation

The metabolism of 6-mercaptopurine proceeds through several pathways:

  • Conversion to thiouric acid (6-mercapto-2,8-dihydroxypurine) for renal excretion

  • Formation of 6-methylmercapto-8-hydroxypurine through methylation and hydroxylation

  • Conversion to nucleotide forms including 6-Mercaptopurine ribonucleoside triphosphate

These metabolic relationships suggest that 6-Hydroxy-8-mercaptopurine might represent either an intermediate metabolite or a potential synthetic derivative with modified pharmacological properties .

Pharmacological Significance

Clinical Efficacy Ratings

For the related therapeutic compound mercaptopurine, clinical reviews indicate:

This data indicates moderate satisfaction with treatment outcomes, with 48% of reviewers reporting positive experiences and 32% reporting negative experiences .

Patient-Reported Outcomes

Patient experiences with mercaptopurine (a structural relative of 6-Hydroxy-8-mercaptopurine) reveal important insights about the therapeutic potential and limitations of this class of compounds.

Adverse Effects

Reported side effects include:

  • Severe dizziness and fatigue

  • Sleep disturbances

  • Nausea and gastrointestinal symptoms

  • Generalized pain and flu-like symptoms

  • Potential for serious complications including medication-induced pancreatitis

The diversity of patient responses suggests significant individual variation in metabolism and response to these purine-based therapeutic agents .

Biochemical Mechanisms

Metabolic Pathways

The metabolism of 6-mercaptopurine involves several key transformations that may provide insight into the potential role of 6-Hydroxy-8-mercaptopurine:

  • Activation through conversion to nucleotide forms

  • Methylation at the sulfur position (leading to 6-methylmercapto derivatives)

  • Hydroxylation at various positions

  • Oxidation to thiouric acid for elimination

These metabolic transformations create various intermediates and metabolites with different biological activities and elimination pathways .

Nucleotide Incorporation

One significant metabolic pathway involves conversion to nucleotide forms including 6-Mercaptopurine ribonucleoside triphosphate (also known as 6-thioinosine-5'-triphosphate or SRTP). This compound belongs to the class of purine ribonucleoside triphosphates, which can potentially interfere with DNA and RNA synthesis .

The incorporation of these modified nucleotides into nuclear material disrupts normal cellular replication, particularly affecting rapidly dividing cells—explaining both the therapeutic efficacy in cancer treatment and common side effects affecting rapidly dividing tissues .

Research Applications

Detection Methods

Research on related mercaptopurine compounds employs sophisticated analytical techniques:

  • Reversed-phase HPLC with absorbance detection

  • Gas chromatography-mass spectrometry

  • Various spectroscopic methods for structural confirmation

These methods have enabled researchers to identify previously unknown metabolites and may facilitate future studies on 6-Hydroxy-8-mercaptopurine and related structures .

Pharmacokinetic Observations

Studies involving high-dose 6-mercaptopurine infusions have revealed important pharmacokinetic characteristics:

  • Steady-state concentrations of 6-methylmercapto-8-hydroxypurine were approximately one-fifth of parent drug concentrations

  • Wide interindividual variation was observed in metabolite formation

  • Metabolite concentrations were highest during drug infusion

  • The formation of these metabolites appears to represent an alternative catabolic pathway besides conversion to thiouric acid

These observations suggest complex metabolic pathways that could involve 6-Hydroxy-8-mercaptopurine as either an intermediate or end product.

Future Research Directions

Research Gaps

Current literature demonstrates several important knowledge gaps:

  • Direct characterization of 6-Hydroxy-8-mercaptopurine without the 2-amino group

  • Specific synthetic routes and optimization

  • Pharmacological activity profile and structure-activity relationships

  • Potential role in the metabolism of existing therapeutic agents

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